1,2,3,4-Tetrahydroisoquinoline hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . It forms an essential part of the isoquinoline alkaloids family and is widely distributed in nature . It is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as antiproliferative tubulin inhibitors .
Synthesis Analysis
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . A series of fifteen chiral 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives have been synthesized and their antiproliferative properties have been studied . In addition, 1,2,3,4-Tetrahydroisoquinolines were synthesized, and their acylation was studied .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids. It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinoline is a colorless viscous liquid that is miscible with most organic solvents .Scientific Research Applications
Medicinal Chemistry and Biological Activities
1,2,3,4-Tetrahydroisoquinoline (THIQ) analogs are significant in medicinal chemistry due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ scaffold is a key structure in many natural products and synthetic compounds, which has led to the development of novel THIQ analogs with potent biological activity.
Structural-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding the relationship between the chemical structure of THIQ compounds and their biological activity. These studies help in optimizing the THIQ core for enhanced efficacy against specific targets .
Neurodegenerative Disease Research
THIQ compounds have shown promise in the research of neurodegenerative diseases. Their ability to modulate neurological pathways makes them potential candidates for treating conditions like Parkinson’s disease and Alzheimer’s .
Infectious Disease Treatment
Research indicates that THIQ derivatives can be effective against infectious diseases. Their antimicrobial properties are being explored to develop new treatments for bacterial and viral infections .
Antiproliferative Agents
THIQ compounds are used as reagents in the synthesis of antiproliferative agents. These agents are designed to inhibit the growth of cancer cells, making THIQ a valuable compound in cancer research .
Drug Design and Synthesis
The THIQ scaffold is utilized in drug design due to its versatility and biological relevance. It serves as a foundation for synthesizing a wide range of therapeutic agents .
PD-1/PD-L1 Inhibitor Development
THIQ-based small-molecule inhibitors are being designed to disrupt the PD-1/PD-L1 protein-protein interaction (PPI), which is a significant target in immunotherapy for cancer treatment .
Synthetic Strategies for Core Scaffold Construction
The synthesis of the THIQ core scaffold is a fundamental aspect of medicinal chemistry. Various synthetic strategies have been developed to construct this core efficiently, which is essential for further application in drug development .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine that forms an important class of isoquinoline alkaloids It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiq based compounds have diverse biological activities, suggesting that they may interact with multiple targets in the body .
Biochemical Pathways
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may affect multiple biochemical pathways.
Result of Action
It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may have multiple effects at the molecular and cellular level.
Safety and Hazards
Future Directions
THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFREDWKELGWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930967 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline hydrochloride | |
CAS RN |
14099-81-1 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14099-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the precise mechanism is not fully elucidated in the provided literature, one study demonstrated that 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant anti-inflammatory activity in an acute inflammatory arthritis model. [] This suggests potential interaction with inflammatory pathways, but further research is needed to define the specific targets and downstream effects.
ANone: While AN12 showed similar efficacy to the H2-receptor antagonist roxatidine in reducing stress- and indomethacin-induced ulcers, it did not affect ethanol-provoked gastric damages, unlike roxatidine. [] This suggests that AN12's mechanism of action may not solely rely on H2-receptor antagonism. Further research is required to clarify its specific targets.
ANone: Research indicates that orexin A, acting via OX1 receptors in the ventrolateral periaqueductal gray (vlPAG), stimulates the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). [] This occurs through a Gq-protein-mediated phospholipase C–diacylglycerol lipase α enzymatic cascade. The 2-AG then acts retrogradely to inhibit GABA release, resulting in disinhibition within the vlPAG and contributing to the antinociceptive effect.
ANone: Several studies utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to confirm the structure of synthesized 1,2,3,4-tetrahydroisoquinoline derivatives. [, , ] Mass Spectrometry (MS) is also employed for structural identification and purity assessment. []
ANone: The provided research primarily focuses on the pharmacological aspects of these compounds. Specific information regarding material compatibility and stability under different conditions is limited and would require further investigation.
ANone: The provided literature does not report any catalytic properties or applications for these compounds. Research primarily centers around their biological activity and potential therapeutic uses.
ANone: One study utilized ADMET/TOPKAT in silico analysis to predict the pharmacodynamic, pharmacokinetic, carcinogenic, and mutagenic potential of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. [] This suggests that computational methods are being employed to understand and predict the properties of these molecules.
ANone: Multiple studies highlight the impact of substituents on the tetrahydroisoquinoline core on biological activity. For example:
- Analgesic and Anti-inflammatory Activity: The presence of a 4'-Dimethylaminophenyl group at position 1 contributed to the pronounced anti-inflammatory effect observed in one study. []
- Toxicity: Introducing a 3'-bromo-4'-hydroxyphenyl group at position 1 significantly reduced toxicity compared to the unsubstituted phenyl derivative. []
- β-adrenergic Properties: Substitutions at position 1 of trimetoquinol significantly altered its β-adrenergic activity, with one analogue showing selective β1-blocking activity in guinea pig trachea. []
ANone: Increasing the length of the 2-alkyl chain in these compounds generally resulted in increased toxicity. [] The type of substituent at positions 6 and 7 also played a role, with dihydroxy derivatives being the least toxic and dimethoxy derivatives being the most toxic.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.